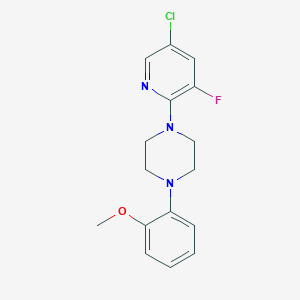![molecular formula C11H18N4O B15119871 {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol](/img/structure/B15119871.png)
{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol is a complex organic compound that features a pyrrolidine ring and a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a dimethylaminopyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, it has potential applications as a pharmacophore in the design of new therapeutic agents. Its structure allows for modifications that can enhance binding affinity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of {1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.
Pyrrolidine: A five-membered nitrogen-containing heterocycle used in the synthesis of various pharmaceuticals.
Piperidine: A six-membered nitrogen-containing heterocycle with applications in drug design and synthesis.
Uniqueness
{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol is unique due to its combination of a pyrimidine moiety and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H18N4O |
|---|---|
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
[1-[4-(dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-5-6-12-11(13-10)15-7-3-4-9(15)8-16/h5-6,9,16H,3-4,7-8H2,1-2H3 |
Clé InChI |
DTEGFJMVUZWQBC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC=C1)N2CCCC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B15119821.png)
![N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B15119825.png)
![4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B15119826.png)
![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B15119834.png)
![2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15119837.png)
![6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15119839.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B15119853.png)

![N,N-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B15119855.png)
![4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15119863.png)
![4-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119875.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15119877.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15119880.png)
